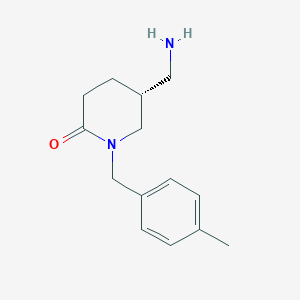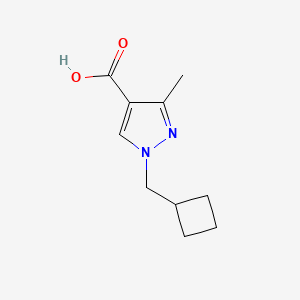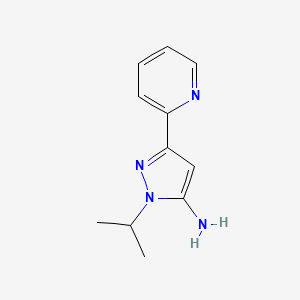![molecular formula C16H20N2O2 B13340385 3,3'-Diethyl-4,4'-dimethyl-1H,1'H-[2,2'-bipyrrole]-5,5'-dicarbaldehyde](/img/structure/B13340385.png)
3,3'-Diethyl-4,4'-dimethyl-1H,1'H-[2,2'-bipyrrole]-5,5'-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde is a complex organic compound belonging to the bipyrrole family This compound is characterized by its unique structure, which includes two pyrrole rings connected by a carbon-carbon bond, with ethyl and methyl groups attached to the pyrrole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole] with a suitable aldehyde precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dicarbaldehyde structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures to drive the reaction to completion.
化学反応の分析
Types of Reactions
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups on the pyrrole rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarboxylic acid.
Reduction: 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-diol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The bipyrrole structure allows for π-π interactions with aromatic systems, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehydes.
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-diol: Similar structure but with alcohol groups instead of aldehydes.
3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dibromide: Similar structure but with bromine atoms instead of aldehydes.
Uniqueness
The uniqueness of 3,3’-Diethyl-4,4’-dimethyl-1H,1’H-[2,2’-bipyrrole]-5,5’-dicarbaldehyde lies in its dual aldehyde functionality, which provides a versatile platform for further chemical modifications and applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC名 |
4-ethyl-5-(3-ethyl-5-formyl-4-methyl-1H-pyrrol-2-yl)-3-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C16H20N2O2/c1-5-11-9(3)13(7-19)17-15(11)16-12(6-2)10(4)14(8-20)18-16/h7-8,17-18H,5-6H2,1-4H3 |
InChIキー |
HSRYNEVJKBUAQP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=C1C)C=O)C2=C(C(=C(N2)C=O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


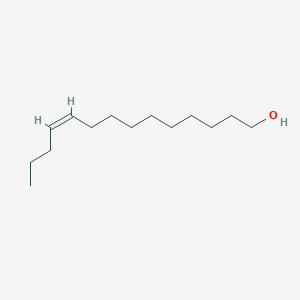
![(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340306.png)
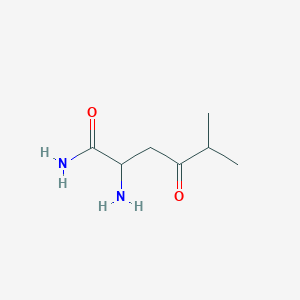
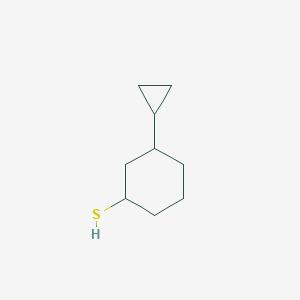
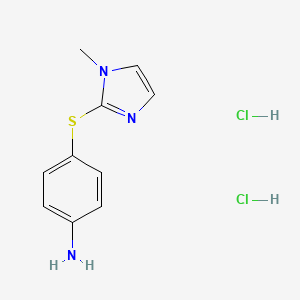


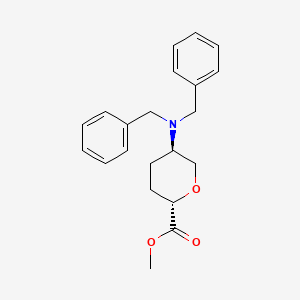
![Butyl (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13340367.png)
